molecular formula C8H7ClN2O B8206022 5-Chloro-3-(methoxymethyl)picolinonitrile CAS No. 1386986-06-6

5-Chloro-3-(methoxymethyl)picolinonitrile

Cat. No.: B8206022
CAS No.: 1386986-06-6
M. Wt: 182.61 g/mol
InChI Key: AHIYBRIEVPKSGH-UHFFFAOYSA-N
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Description

5-Chloro-3-(methoxymethyl)picolinonitrile (CAS: 1386986-06-6) is a heteroaromatic nitrile derivative with the molecular formula C₈H₇ClN₂O. Its IUPAC name is 5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile, and its InChIKey is AHIYBRIEVPKSGH-UHFFFAOYSA-N . This compound is a white to off-white solid stored under dry, room-temperature conditions, with a purity of ≥97%. It is primarily used as a pharmaceutical intermediate, particularly in synthesizing kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

5-chloro-3-(methoxymethyl)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c1-12-5-6-2-7(9)4-11-8(6)3-10/h2,4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIYBRIEVPKSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CC(=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801232810
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1386986-06-6
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1386986-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-(methoxymethyl)-2-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(methoxymethyl)picolinonitrile typically involves the chlorination of 3-(methoxymethyl)picolinonitrile. This can be achieved through various methods, including the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(methoxymethyl)picolinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution with an amine can yield 5-amino-3-(methoxymethyl)picolinonitrile, while oxidation may produce 5-chloro-3-(methoxymethyl)picolinic acid.

Scientific Research Applications

5-Chloro-3-(methoxymethyl)picolinonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methoxymethyl)picolinonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and methoxymethyl groups can influence the compound’s binding affinity and specificity towards its molecular targets. Detailed studies on its interaction with specific pathways and targets are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The table below lists key structural analogues, their similarity scores (calculated via Tanimoto or related indices), and distinguishing features:

Compound Name CAS Number Similarity Score Key Structural Differences
3-(Methoxymethyl)picolinonitrile 58553-48-3 0.94 Lacks Cl at position 5
5-Bromo-3-chloro-2-methylpyridine 38180-46-0 0.90 Br replaces CN; methyl at position 2
5-Amino-3-chloropicolinonitrile 914358-72-8 0.74 NH₂ replaces methoxymethyl at position 3
3-Chloro-6-methylpicolinonitrile 488713-31-1 0.76 Methyl at position 6; Cl at position 3
5-Chloro-3-(hydroxymethyl)picolinonitrile 1423037-18-6 0.91 OH replaces OMe in methoxymethyl group

Sources:

Physicochemical and Functional Differences

  • Electron-Withdrawing Effects: The nitrile group in 5-Chloro-3-(methoxymethyl)picolinonitrile enhances electrophilicity at the pyridine ring compared to non-nitrile analogues like 5-Bromo-3-chloro-2-methylpyridine .
  • Solubility : The methoxymethyl group improves solubility in polar aprotic solvents (e.g., DMF, THF) relative to the hydroxymethyl variant, which tends to form hydrogen bonds and precipitate .
  • Bioactivity: The chloro substituent at position 5 is critical for binding to kinase ATP pockets, as seen in its use as a key intermediate in anticancer drug candidates. In contrast, 5-Amino-3-chloropicolinonitrile lacks this activity due to reduced electron deficiency .

Biological Activity

5-Chloro-3-(methoxymethyl)picolinonitrile is a chemical compound that has garnered attention for its potential biological applications. With the molecular formula C8_8H7_7ClN2_2O and a molecular weight of 182.61 g/mol, this compound exhibits a variety of biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.

This compound is synthesized through chlorination processes involving 3-(methoxymethyl)picolinonitrile. Common methods include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure high yield and purity .

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of chloro and methoxymethyl groups influences its binding affinity and specificity towards molecular targets.

  • Enzyme Interaction : The compound may act as an enzyme inhibitor, affecting pathways involved in cellular signaling and metabolism.
  • Receptor Binding : It has potential applications as a ligand in receptor binding studies, which can elucidate its role in various biological processes .

Biological Applications

This compound has been investigated for various applications:

  • Medicinal Chemistry : The compound serves as a building block for synthesizing pharmacologically active agents .
  • Agrochemical Development : It is utilized in the synthesis of agrochemicals, demonstrating potential efficacy against pests or diseases affecting crops .
  • Biological Pathways Studies : Researchers utilize this compound to explore mechanisms underlying diseases, particularly those related to enzyme activity modulation .

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of histone deacetylases (HDACs), compounds similar to this compound were shown to modulate gene expression by affecting acetylation states of histones. This modulation is crucial for understanding therapeutic strategies against cancers driven by aberrant gene activation .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
5-Chloropicolinonitrile Lacks methoxymethyl groupLess versatile in synthetic applications
5-Chloro-2-cyano-3-nitropyridine Contains nitro groupPotentially different reactivity
5-Chloro-3-fluoropicolinonitrile Fluorine atom replaces methoxymethyl groupAltered binding properties

The unique combination of chloro and methoxymethyl groups in this compound enhances its reactivity and stability, making it a valuable intermediate for various synthetic routes .

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